N-(3-(hydroxymethyl)benzyl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(hydroxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-6-9-3-2-4-10(5-9)7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFKXPFRLYEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves the initial formation of a benzyl derivative with a hydroxymethyl group, followed by amidation with acetamide. The key steps include the chloromethylation of benzyl compounds, followed by nucleophilic substitution with ammonia or amines, and finally acetamide formation.
Step-by-step Procedure
Chloromethylation of Benzyl Derivatives:
Benzyl compounds are chloromethylated using formaldehyde and hydrochloric acid or sulfuric acid under controlled temperatures, typically around 0°C to 75°C, to produce benzyl chloromethyl intermediates.
Research data: A typical synthesis involves adding formaldehyde solution to benzyl compounds in the presence of hydrochloric acid, then isolating the chloromethylbenzene via crystallization.Formation of Hydroxymethyl Benzyl Derivatives:
The benzyl chloromethyl intermediate reacts with aqueous formaldehyde or formaldehyde derivatives to introduce the hydroxymethyl group at the meta or para position, depending on reaction conditions.Amidation with Acetamide:
The hydroxymethyl benzyl intermediate undergoes nucleophilic substitution with acetamide or via activation with coupling agents such as DCC or EDC, leading to the formation of N-(3-(hydroxymethyl)benzyl)acetamide.
Research data: The amidation step can be performed directly by refluxing the hydroxymethyl benzyl derivative with acetamide in a suitable solvent like DMF or DMSO, often with catalysts or coupling reagents.
Data Table 1: Typical Reaction Conditions for Synthesis
Synthesis via Reductive Amination
Method Overview
Reductive amination is a versatile route to synthesize this compound by condensing benzaldehyde derivatives with hydroxymethyl groups, followed by reduction and amidation.
Step-by-step Procedure
Formation of Imine Intermediate:
Benzaldehyde derivatives are reacted with hydroxymethylamines under mild acidic conditions to form imines.Reduction to Amine:
Sodium borohydride or catalytic hydrogenation reduces the imine to the corresponding amine.Acetylation:
The amine is then acetylated using acetic anhydride or acetyl chloride to yield the final acetamide.
Research data: This method provides high selectivity and yields, especially when using catalytic hydrogenation, and is suitable for synthesizing derivatives with specific functional groups.
Data Table 2: Reductive Amination Conditions
Synthesis via Multi-step Organic Reactions
Method Overview
This approach utilizes a sequence of chloromethylation, nucleophilic substitution, and amidation, often involving protective groups and purification steps.
Detailed Protocol
Chloromethylation of Benzyl Precursors:
As described earlier, benzyl compounds are chloromethylated using formaldehyde and acid catalysts.Reaction with Hydroxymethylamine:
The chloromethyl intermediate reacts with hydroxymethylamine derivatives under basic conditions, often using sodium hydroxide or potassium carbonate, to form the hydroxymethyl benzylamine.Final Amidation:
The benzylamine derivative reacts with acetic anhydride or acetyl chloride, often in the presence of catalytic bases, to produce the acetamide.
Research data: This method is adaptable for various substitutions and allows for high purity products, especially when purification by recrystallization is employed.
Data Table 3: Multi-step Synthesis Parameters
Notes on Reaction Optimization and Purity
Reaction Conditions:
Maintaining low temperatures during chloromethylation minimizes side reactions. Reflux conditions are preferred during amidation to ensure complete conversion.Purification Techniques:
Recrystallization from ethanol, ethyl acetate, or hexane is standard to achieve high purity. Chromatography may be employed for complex mixtures.Yield Optimization:
Using excess reagents, controlling pH, and employing catalysts such as DMAP or EDC can enhance yields.
Summary and Research Findings
Chemical Reactions Analysis
Types of Reactions
N-(3-(hydroxymethyl)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(carboxymethyl)benzylacetamide.
Reduction: N-(3-(hydroxymethyl)benzyl)amine.
Substitution: N-(3-(hydroxymethyl)-4-nitrobenzyl)acetamide.
Scientific Research Applications
Synthesis and Chemical Properties
N-(3-(hydroxymethyl)benzyl)acetamide is synthesized through the reaction of 3-(hydroxymethyl)benzylamine with acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine. The reaction conditions often involve refluxing to ensure complete conversion.
Chemical Structure:
- Molecular Formula: C11H13NO2
- CAS Number: 1300730-19-1
The compound features a hydroxymethyl group and an acetamide group attached to a benzyl moiety, which influences its reactivity and interactions with biological targets.
Medicinal Chemistry
This compound has shown potential as a lead compound in drug development. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition: The compound can serve as an inhibitor for enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is involved in testosterone biosynthesis. Selective inhibitors based on similar structures have demonstrated low nanomolar IC50 values, indicating strong inhibitory potential against prostate cancer therapeutics .
Chemical Intermediates
It acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications leading to derivatives with enhanced biological activity or different chemical properties.
- Synthesis of Derivatives: The oxidation of the hydroxymethyl group can yield carboxylic acid derivatives, while reductions can transform the acetamide into amines. This flexibility makes it valuable in synthetic organic chemistry.
Biological Studies
Due to its structural similarity to certain biological molecules, this compound can be used in studies that explore enzyme-substrate interactions.
- Mechanism of Action: The compound may influence the binding affinity and specificity of enzymes by forming hydrogen bonds with amino acid residues in active sites.
| Compound Name | Target Enzyme | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | 17β-HSD3 | ~75 | |
| N-(4-(hydroxymethyl)benzyl)acetamide | 17β-HSD3 | ~80 | |
| N-Benzylacetamide | Various Enzymes | Varies |
Table 2: Synthesis Routes
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | 3-(carboxymethyl)benzylacetamide |
| Reduction | Lithium aluminum hydride | N-(3-(hydroxymethyl)benzyl)amine |
| Substitution | Nitrating agents | N-(3-(hydroxymethyl)-4-nitrobenzyl)acetamide |
Case Studies
Case Study 1: Prostate Cancer Therapeutics
A study on selective inhibitors for 17β-HSD3 demonstrated that compounds based on this compound showed significant promise in reducing testosterone levels in vivo, suggesting potential therapeutic applications in prostate cancer treatment .
Case Study 2: Synthesis Optimization
Research focused on optimizing synthesis routes for substituted aryl benzylamines indicated that variations in the hydroxymethyl and acetamide groups could lead to compounds with improved efficacy against specific enzymes, highlighting the importance of structural modifications .
Mechanism of Action
The mechanism of action of N-(3-(hydroxymethyl)benzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and acetamide groups can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between N-(3-(hydroxymethyl)benzyl)acetamide and analogous compounds:
Key Comparative Insights:
Substituent Effects on Polarity :
- The hydroxymethyl group in this compound enhances water solubility and hydrogen-bonding capacity compared to methoxy (OCH₃, ) or methyl (CH₃, ) substituents. This property is critical for bioavailability in drug design.
- Halogenated derivatives (Cl, Br) exhibit increased molecular weight and electron-withdrawing effects, influencing reactivity in cross-coupling reactions ().
Synthetic Yields :
- Acylation methods (e.g., acetic anhydride with catalytic acid) yield >90% for tertiary amides (), suggesting similar efficiency for this compound.
Biological Activity :
- Cytotoxicity is observed in analogs with bulky or aromatic substituents (e.g., indole-propyl group in ), whereas smaller groups (CH₃, OCH₃) show lower bioactivity.
Spectroscopic Signatures :
- 1H NMR : The hydroxymethyl proton (-CH₂OH) is expected to resonate near δ 4.5–5.0 ppm, distinct from methoxy (δ ~3.8 ppm) or methyl (δ ~2.3 ppm) signals (cf. ).
Limitations:
Direct data on this compound is sparse; insights are extrapolated from structural analogs. Further studies are needed to confirm its synthetic optimization, stability, and bioactivity.
Biological Activity
N-(3-(hydroxymethyl)benzyl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound can be synthesized through various methods that typically involve the acylation of 3-(hydroxymethyl)benzylamine with acetic anhydride or acetyl chloride. The resulting compound features a hydroxymethyl group at the meta position of the benzyl moiety, which may influence its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzylamines have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. A study reported that certain substituted aryl benzylamines demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Aryl Benzylamine Derivative 1 | 4.69 | Bacillus subtilis |
| Aryl Benzylamine Derivative 2 | 5.64 | Staphylococcus aureus |
| Aryl Benzylamine Derivative 3 | 8.33 | E. faecalis |
Antiproliferative Effects
The antiproliferative activity of this compound has not been extensively studied; however, related compounds with hydroxymethyl substitutions have shown promising results. For example, hydroxymethyl-substituted benzopsoralens were reported to induce significant antiproliferative effects in mammalian cells by inhibiting topoisomerase II .
Inhibition of Enzymatic Activity
The compound's potential as an inhibitor of cholinesterases has also been explored. Acetamide derivatives have been evaluated for their ability to inhibit butyrylcholinesterase (BChE), which plays a crucial role in neurotransmitter regulation in the brain. Selective inhibitors of BChE can be beneficial in treating conditions like Alzheimer's disease .
Case Studies and Research Findings
- Antiproliferative Activity : A study on hydroxymethyl-substituted compounds indicated that they could inhibit cell growth effectively through mechanisms involving oxidative stress modulation .
- Antimicrobial Research : Another investigation into monomeric alkaloids revealed that similar structures exhibited varying degrees of antimicrobial activity, suggesting that this compound may also possess such properties .
- Enzyme Inhibition Studies : Compounds structurally related to this compound have shown promising results in inhibiting cholinesterases, suggesting potential therapeutic applications in neurodegenerative diseases .
Q & A
Basic: What are the optimized synthetic routes for N-(3-(hydroxymethyl)benzyl)acetamide, and how can yield and purity be maximized?
A multi-step synthesis approach is typically employed, starting with substituted benzylamine derivatives. For example, analogous compounds like N-(2-methoxy-benzyl)-acetamide are synthesized via refluxing 2-methoxy-benzylamine with acetic acid in ethanol, followed by recrystallization to achieve >90% purity . Adapting this method:
- Step 1 : React 3-(hydroxymethyl)benzylamine with acetic acid in ethanol under reflux (6–8 hours).
- Step 2 : Use HPLC (as in ) to monitor purity, with a mobile phase of acetonitrile/water (6.5:43.5 v/v) to detect impurities at ppm levels .
- Critical factors : Slow heating during reflux minimizes side reactions, while recrystallization in ethanol enhances crystallinity and purity.
Basic: How can structural confirmation and purity assessment be rigorously validated for this compound?
Combine spectroscopic and chromatographic methods:
- NMR/IR : Assign peaks for the hydroxymethyl (–CH2OH) and acetamide (–NHCOCH3) groups. For example, the acetamide carbonyl typically appears at ~1680 cm⁻¹ in IR, while NMR should show a singlet for the acetyl methyl group (~2.1 ppm) .
- HPLC-DAD/MS : Use a C18 column with acetonitrile/water gradients (as in ) to detect related substances (e.g., unreacted starting materials) .
- Melting point consistency : Compare experimental values with literature to confirm crystallinity.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and controls. For example, highlights the importance of target-specific interaction studies to clarify therapeutic potential .
- Batch-to-batch consistency : Perform HPLC-MS on all batches to ensure <0.1% impurity variance .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking) to identify structure-activity relationships (SAR) influenced by hydroxymethyl positioning .
Advanced: What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound?
Leverage density functional theory (DFT) and molecular dynamics (MD):
- DFT : Calculate electrostatic potential surfaces to predict hydrogen-bonding sites (e.g., hydroxymethyl group’s –OH as a donor) .
- ADMET prediction : Use tools like SwissADME to estimate logP (~1.2), PSA (~60 Ų), and blood-brain barrier permeability. ’s thermodynamic data (e.g., logP and solubility) for analogous compounds can guide parameterization .
- MD simulations : Model solvation effects in water/ethanol mixtures to optimize synthesis conditions .
Advanced: How can researchers design experiments to study the stability of this compound under physiological conditions?
- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on cleavage of the acetamide bond or oxidation of the hydroxymethyl group .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures. For related compounds, reports critical temperatures (e.g., Tₐ ~150°C) .
- Light sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products using high-resolution MS .
Structural Analysis: What crystallographic techniques are recommended for elucidating the solid-state conformation of this compound?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol. Analyze hydrogen-bonding motifs (e.g., N–H···O interactions between acetamide groups) .
- Powder XRD : Compare experimental patterns with simulated data from DFT-optimized structures to confirm polymorphism .
- Solid-state NMR : Use ¹³C CP/MAS to resolve crystallographic inequivalence, particularly for the hydroxymethyl and acetamide moieties .
Mechanistic Studies: How can the compound’s interaction with enzymes or receptors be experimentally validated?
- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., kinase or GPCR) on a sensor chip. Measure binding kinetics (kₐ, k𝒹) at varying compound concentrations .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K𝒹) and stoichiometry. For example, emphasizes rigorous interaction studies for therapeutic validation .
- Competitive assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to assess displacement efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
